molecular formula C19H22FNO3 B2392131 N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide CAS No. 1105210-98-7

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide

Cat. No.: B2392131
CAS No.: 1105210-98-7
M. Wt: 331.387
InChI Key: BYRUFEQTQQHYQN-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide is a synthetic propanamide derivative designed for advanced biochemical and pharmacological research. This compound features a distinct molecular architecture, incorporating phenoxy and propanamide motifs. Similar structural frameworks are frequently explored in medicinal chemistry for developing enzyme inhibitors and receptor modulators . The presence of the fluorophenoxy group is a common strategy in drug design to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability, thereby enhancing its potential as a lead compound . Researchers value this compound for its application in studying structure-activity relationships (SAR), particularly in projects aimed at designing multi-target therapeutic agents. The propanamide linker, as seen in other research contexts, serves as a stable bridge between pharmacophoric groups, allowing for the creation of novel molecular hybrids with potential synergistic effects . This high-purity reagent is intended for in vitro experiments and is an essential tool for scientists investigating new pathways in inflammation, oncology, and infectious disease research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3/c1-13-9-14(2)11-18(10-13)23-8-7-21-19(22)15(3)24-17-6-4-5-16(20)12-17/h4-6,9-12,15H,7-8H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRUFEQTQQHYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C(C)OC2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3-Fluorophenol

The 3-fluorophenoxy moiety is introduced via nucleophilic substitution. A representative procedure involves reacting 3-fluorophenol with ethyl 2-bromopropanoate under basic conditions:

3-Fluorophenol + Ethyl 2-bromopropanoate → Ethyl 2-(3-fluorophenoxy)propanoate  

Conditions :

  • Solvent: Anhydrous DMF or acetone
  • Base: Potassium carbonate (2.5 equiv)
  • Temperature: 60–80°C, 12–24 h
  • Workup: Extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography (petroleum ether/ethyl acetate, 4:1)

Yield : 68–75% (reported for analogous reactions)

Ester Hydrolysis

Saponification of the ethyl ester yields the carboxylic acid:

Ethyl 2-(3-fluorophenoxy)propanoate + LiOH → 2-(3-Fluorophenoxy)propanoic acid  

Conditions :

  • Solvent: THF/MeOH/H₂O (3:1:1)
  • Base: Lithium hydroxide (2.0 equiv)
  • Temperature: Room temperature, 48 h
  • Workup: Acidification with citric acid, filtration, and drying

Yield : 85–90%

Synthesis of 2-(3,5-Dimethylphenoxy)ethanamine

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables efficient coupling of 3,5-dimethylphenol with 2-aminoethanol :

3,5-Dimethylphenol + 2-Aminoethanol → 2-(3,5-Dimethylphenoxy)ethanamine  

Conditions :

  • Reagents: DIAD (1.2 equiv), PPh₃ (1.2 equiv)
  • Solvent: Dry THF
  • Temperature: 0°C → room temperature, 12 h
  • Workup: Column chromatography (DCM/MeOH, 9:1)

Yield : 70–78%

Alternative Nucleophilic Substitution

For cost-sensitive protocols, alkylation with 2-chloroethylamine hydrochloride is feasible:

3,5-Dimethylphenol + 2-Chloroethylamine → 2-(3,5-Dimethylphenoxy)ethanamine  

Conditions :

  • Base: K₂CO₃ (3.0 equiv)
  • Solvent: DMF, 80°C, 24 h
  • Workup: Aqueous extraction, ion-exchange chromatography

Yield : 60–65%

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step employs EDCI and DMAP to activate the carboxylic acid:

2-(3-Fluorophenoxy)propanoic acid + 2-(3,5-Dimethylphenoxy)ethanamine → N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide  

Conditions :

  • Coupling agents: EDCI (1.1 equiv), DMAP (0.1 equiv)
  • Solvent: DCM (0.4 M)
  • Temperature: Room temperature, 12 h
  • Workup: Washing with 1 M HCl/NaOH, drying (Na₂SO₄), column chromatography (petroleum ether/ethyl acetate, 3:1)

Yield : 72–80%

Mixed Anhydride Method

For scale-up, isobutyl chloroformate generates a reactive intermediate:

2-(3-Fluorophenoxy)propanoic acid + Isobutyl chloroformate → Mixed anhydride + Amine → Product  

Conditions :

  • Base: N-Methylmorpholine (1.1 equiv)
  • Solvent: THF, 0°C → room temperature
  • Yield: 65–70%

Comparative Analysis of Methodologies

Parameter EDCI/DMAP Method Mixed Anhydride Method
Yield 72–80% 65–70%
Reaction Time 12 h 6 h
Purification Ease Moderate Challenging
Scale Suitability Small-scale Large-scale

The EDCI/DMAP protocol offers superior yields and reproducibility for laboratory-scale synthesis, while the mixed anhydride method is preferable for industrial applications despite lower yields.

Structural Characterization and Validation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.20–6.80 (m, aromatic protons)
    • δ 4.10 (q, CH₂ of ethanamine)
    • δ 2.25 (s, CH₃ of dimethylphenoxy)
  • HPLC Purity : >98% (C18 column, MeCN/H₂O gradient)

Challenges and Optimization Strategies

  • Amine Sensitivity : The primary amine in 2-(3,5-dimethylphenoxy)ethanamine may undergo side reactions; using Boc-protected intermediates followed by deprotection mitigates this.
  • Ether Stability : Harsh acidic/basic conditions can cleave phenoxy linkages; neutral pH during workup is critical.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide. For instance, derivatives of related structures have shown promising results against various cancer cell lines. One such study reported that a related compound exhibited percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines, indicating strong anticancer activity .

Antitubercular Activity

Research has demonstrated that compounds with similar structural motifs possess antitubercular properties. A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives revealed moderate to potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL. These findings suggest that modifications to the phenoxy and propanamide groups could enhance efficacy against tuberculosis .

Synthesis and Derivative Development

The synthesis of this compound involves multiple steps, typically starting from readily available phenolic compounds. The synthetic pathway often includes:

  • Formation of the Phenoxy Group : Utilizing alkylation techniques to introduce the dimethylphenoxy moiety.
  • Amide Bond Formation : Employing coupling reactions to form the amide linkage with propanamide.

The incorporation of fluorine into the structure is particularly noteworthy as fluorinated compounds often exhibit enhanced biological activity and stability.

Case Study 1: Anticancer Activity

In a comparative study of various N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, one compound demonstrated significant inhibition rates against several cancer cell lines (SNB-19 and OVCAR-8), showcasing the potential of fluorinated derivatives in cancer therapy .

CompoundCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99

Case Study 2: Antitubercular Evaluation

A series of related compounds were synthesized and evaluated for their antitubercular activity against M. tuberculosis. The most potent derivative showed an MIC value comparable to established antitubercular agents, indicating the potential for developing new treatments .

CompoundMIC (µg/mL)Activity Level
3m4Potent
3a16Moderate
3b32Moderate

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Recommendations for Future Research

  • Conduct in vitro assays (e.g., receptor binding, enzyme inhibition) to elucidate mechanisms of action.
  • Compare metabolic stability and pharmacokinetics with halogenated analogues (e.g., 17b).
  • Explore anticonvulsant efficacy in MES and ScMet models based on findings.

Biological Activity

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C₁₄H₁₈FNO₃
  • Molecular Weight : 255.30 g/mol
  • IUPAC Name : this compound

This structure features two phenoxy groups, which are known to influence the biological activity of compounds through various mechanisms.

1. Anti-Inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The presence of fluorine in the phenoxy group may enhance the compound's interaction with biological targets, potentially leading to reduced inflammation markers in various models.

2. Antitumor Activity

Studies have suggested that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as those involving Cyclooxygenase-2 (COX-2), which is implicated in tumorigenesis.

3. Neuroprotective Effects

Compounds with similar aryl ether structures have shown neuroprotective properties, possibly through the inhibition of oxidative stress and inflammation in neuronal tissues.

The biological activity of this compound may be attributed to several mechanisms:

  • COX Inhibition : Similar compounds have been documented to inhibit COX enzymes, leading to decreased prostaglandin synthesis and reduced inflammation.
  • Apoptosis Induction : The compound may promote programmed cell death in cancer cells through modulation of Bcl-2 family proteins.
  • Antioxidant Properties : The phenolic structure can contribute to scavenging free radicals, thus protecting cells from oxidative damage.

Case Study 1: Anti-Cancer Efficacy

A study involving a series of phenoxy derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent response with IC50 values in the low micromolar range.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, a related compound showed a reduction in neuronal cell death and improved functional outcomes in animal models. This suggests potential therapeutic applications for neurodegenerative diseases.

Data Tables

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AntitumorApoptosis induction
NeuroprotectiveAntioxidant properties

Q & A

Q. How can researchers address batch-to-batch variability in synthesis yields?

  • Methodology :
  • Quality Control : Implement in-process checks (e.g., intermediate purity via HPLC).
  • Scale-Up Optimization : Use flow chemistry for reproducible coupling reactions. Adjust stoichiometry of 3-fluorophenoxypropanoyl chloride (1.2 equiv) to minimize side products .

Q. What are best practices for reconciling conflicting cytotoxicity data across cell lines?

  • Methodology :
  • Standardized Protocols : Use identical seeding densities, serum batches, and incubation times.
  • Metabolic Profiling : Perform Seahorse assays to compare glycolysis and OXPHOS in sensitive vs. resistant lines .

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